molecular formula C8H10ClNO B8680575 (5-chloro-6-ethylpyridin-3-yl)methanol

(5-chloro-6-ethylpyridin-3-yl)methanol

Cat. No.: B8680575
M. Wt: 171.62 g/mol
InChI Key: RZUDQAVWPJLVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-chloro-6-ethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 6th position, and a hydroxymethyl group at the 3rd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-chloro-6-ethylpyridin-3-yl)methanol typically involves the chlorination of 3-pyridinemethanol followed by the introduction of an ethyl group. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chloro group, followed by alkylation with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (5-chloro-6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: (5-Chloro-6-ethyl-3-pyridinyl)carboxylic acid.

    Reduction: 6-Ethyl-3-pyridinylmethanol.

    Substitution: (5-Amino-6-ethyl-3-pyridinyl)methanol or (5-Thio-6-ethyl-3-pyridinyl)methanol.

Scientific Research Applications

(5-chloro-6-ethylpyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-chloro-6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structural analogs.

Comparison with Similar Compounds

  • (5-Chloro-3-pyridinyl)methanol
  • (5-Chloro-6-methyl-3-pyridinyl)methanol
  • (5-Chloro-6-methoxypyridin-3-yl)methanol

Comparison: (5-chloro-6-ethylpyridin-3-yl)methanol is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to (5-Chloro-3-pyridinyl)methanol, the ethyl group provides additional steric hindrance and hydrophobic interactions. The presence of different substituents in similar compounds can lead to variations in their chemical properties and applications.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(5-chloro-6-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H10ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3

InChI Key

RZUDQAVWPJLVBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5,6-dichloro-3-pyridinyl)methanol (500 mg, 2.81 mmol), K2CO3 (1165 mg, 8.43 mmol), and [1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II) (206 mg, 0.281 mmol) in THF (17 ml), was added diethylzinc (5.67 ml, 5.67 mmol). The mixture was stirred under reflux for 16 h in a pressure tube. The resulting mixture was quenched upon the addition of aqueous HCl until pH 7 and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography using Flashmaster II, spherical silica gel cartridge BP-SUP 20-40μ, and mixtures of EtOAc and hexane as eluents to give 103 mg of desired compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1165 mg
Type
reactant
Reaction Step One
[Compound]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
206 mg
Type
reactant
Reaction Step One
Quantity
5.67 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

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